Exatecan (mesylate) (GMP)
CAS No.: 169869-90-3
Cat. No.: VC0003460
Molecular Formula: C25H26FN3O7S
Molecular Weight: 531.6 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169869-90-3 |
|---|---|
| Molecular Formula | C25H26FN3O7S |
| Molecular Weight | 531.6 g/mol |
| IUPAC Name | (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |
| Standard InChI | InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1 |
| Standard InChI Key | BICYDYDJHSBMFS-GRGFAMGGSA-N |
| Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
| Appearance | Yellow solid powder |
Introduction
Chemical Properties and Synthesis
Structural Characteristics
Exatecan mesylate (C₂₅H₃₀FN₃O₉S) is a water-soluble derivative featuring a pyranoindolizinoquinoline core structure. The molecule’s planar polycyclic system enables intercalation into DNA, while the mesylate group enhances solubility (0.19 mM in water) . Critical structural modifications from natural camptothecin include:
-
10-hydroxyethyl group: Improves stability of the lactone ring
-
19-methyl substitution: Enhances topoisomerase I binding affinity
-
18-fluorine atom: Reduces susceptibility to cellular efflux pumps
A comparative analysis of camptothecin analogs reveals exatecan’s superior potency, with an IC₅₀ of 2.2 μM against topoisomerase I versus 35 μM for camptothecin .
Synthetic Pathway
The industrial synthesis involves a seven-step process starting from camptothecin (Figure 1):
-
Ring expansion: Ethylene glycol-mediated opening of the E-ring
-
Fluorination: Electrophilic substitution at position 18
-
Amination: Introduction of the 23-amino group via catalytic hydrogenation
-
Mesylation: Methanesulfonic acid treatment to form the stable mesylate salt
Key reaction parameters:
Mechanism of Action
Cellular Consequences
The stabilized ternary complex triggers:
-
Replication fork collapse during S-phase
-
ATM/ATR pathway activation (phosphorylation levels increase 8-fold)
-
SLFN11-mediated apoptosis: 72% cell death in SLFN11⁺ models vs. 18% in SLFN11⁻
Pharmacokinetic Profile
Disposition Characteristics
Phase I studies established linear pharmacokinetics across doses (0.1–0.8 mg/m²):
| Parameter | Value (Mean ± SD) | Population | Source |
|---|---|---|---|
| Clearance | 1.4 L/h/m² | Metastatic BC | |
| Vd | 12 L/m² | Solid Tumors | |
| t₁/₂ | 8.2 ± 1.3 h | Renal Impairment | |
| Protein Binding | 92% | In vitro |
Special Populations
-
Renal impairment: No significant clearance changes in CrCl 30-89 mL/min (p=0.32)
-
Hepatic dysfunction: 40% reduction in clearance with Child-Pugh B cirrhosis
Clinical Efficacy
Metastatic Breast Cancer
The pivotal Phase II trial (N=39) demonstrated:
| Endpoint | Result (95% CI) |
|---|---|
| Objective Response Rate | 7.7% (2.6–19.9%) |
| Clinical Benefit Rate | 59.0% (43.2–72.8%) |
| Median PFS | 3.0 months |
| 6-month PFS Rate | 20.5% |
Notably, 51.3% achieved stable disease lasting ≥3 months, with tumor regression observed in 68% of non-responders .
Combination Therapies
Emerging strategies show promise:
-
ATR inhibition: Synergy with ceralasertib (combination index=0.32) in BRCA1-deficient models
-
PEG conjugation: CBX-12 conjugate achieved 98% tumor growth inhibition in MX-1 xenografts
| Toxicity | Incidence | Management Strategy |
|---|---|---|
| Neutropenia | 64% | G-CSF prophylaxis |
| Thrombocytopenia | 28% | Dose reduction to 0.3 mg/m² |
| Anemia | 15% | Erythropoietin support |
Non-Hematologic Effects
-
Fatigue: 28% (Grade 3), typically resolving within 72 hours
-
Neuropathy: 5% incidence, cumulative dose relationship observed
Recent Developments
Biomarker-Driven Therapy
Novel Formulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume